1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine
Description
1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine is a bibenzimidazole derivative characterized by two fused benzimidazole moieties linked at positions 2 and 5', with an amine group at the 5-position of one benzimidazole ring. For instance, derivatives of this scaffold have been synthesized as antihypertensive agents targeting angiotensin-II receptors . The synthesis typically involves cyclocondensation reactions, such as the reaction of o-phenylenediamine derivatives with chloroacetic acid or other alkylating agents, followed by functionalization at specific positions .
Key structural features include:
- Bibenzimidazole core: Enhances aromatic stacking interactions and metal coordination capabilities.
- Amine substituent: Improves solubility and enables further derivatization for biological targeting.
Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-9-2-4-11-13(6-9)19-14(18-11)8-1-3-10-12(5-8)17-7-16-10/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKGFJFZFCHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC4=C(N3)C=C(C=C4)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1H,1’H-[2,5’]Bibenzoimidazolyl-5-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine , also known as C14H11N5 , has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article discusses its applications in medicinal chemistry, materials science, and environmental science, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that this compound effectively induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways .
- Mechanism of Action : The compound appears to target specific signaling pathways associated with tumor growth and metastasis, including the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Efficacy : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Potential Applications : This suggests its potential use in developing new antibiotics or antimicrobial agents.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology:
- Performance : Studies show that incorporating this compound into OLEDs enhances their efficiency and brightness due to improved charge transport properties .
- Stability : Its thermal stability contributes to the longevity of OLED devices.
Photovoltaic Devices
Research into organic photovoltaic devices has also identified this compound as a promising material:
- Efficiency : Preliminary results indicate that this compound can improve the power conversion efficiency of solar cells when used as an electron transport layer .
Catalysis
The compound's ability to act as a catalyst in various chemical reactions is noteworthy:
- Catalytic Activity : It has been utilized in the degradation of pollutants, showcasing its potential for environmental remediation .
- Case Study : A study demonstrated that using this compound as a catalyst significantly reduced the concentration of harmful dyes in wastewater treatment processes.
Summary of Findings
Mechanism of Action
The mechanism of action of 1H,1’H-[2,5’]Bibenzoimidazolyl-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Derivatives
2'-Methyl-1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine
- Structural difference : A methyl group is introduced at the 2'-position of the second benzimidazole ring.
- It also raises the molecular weight (263.3 g/mol vs. 223.27 g/mol for non-methylated analogues) .
- Synthesis : Similar pathways to the parent compound but with methyl-substituted intermediates .
1-Benzyl-1H-Benzimidazol-5-amine
- Structural difference: A benzyl group replaces one benzimidazole ring, simplifying the structure to a mono-benzimidazole derivative.
- Impact : Reduced aromaticity decreases metal coordination capacity but improves solubility in organic solvents (density: 1.20 g/cm³) .
- Pharmacological relevance : While less complex, this derivative retains antihypertensive activity, though with lower potency compared to bibenzimidazole derivatives .
Abb (1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine)
- Structural difference : Contains a methanamine linker between two benzimidazole units instead of a direct aromatic linkage.
- Impact : The flexible linker allows for conformational adaptability, making it suitable for forming polynuclear metal complexes (e.g., [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺) .
- Synthesis yield : 32.3%, lower than some bibenzimidazole derivatives due to multi-step purification .
Physicochemical Properties
Biological Activity
1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and antiparasitic properties, based on recent research findings.
Structure and Synthesis
The molecular structure of this compound consists of two fused benzimidazole rings with an amine functional group. The synthesis typically involves multi-step procedures that may include cyclization reactions and functional group modifications to enhance biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines using MTS cytotoxicity assays. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Cell Culture |
| HCC827 (Lung) | 6.26 ± 0.33 | 2D Cell Culture |
| NCI-H358 (Lung) | 6.48 ± 0.11 | 2D Cell Culture |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D Cell Culture |
The compound showed a selective inhibition of cancer cell proliferation while also affecting normal fibroblast cells, indicating a need for further optimization to reduce toxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 4 |
| Candida albicans | 32 |
These findings suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .
Antiparasitic Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promising results in antiparasitic assays. It was tested against Giardia intestinalis and Trichomonas vaginalis, yielding IC50 values of:
- Giardia intestinalis: IC50 = 3.95 μM
- Trichomonas vaginalis: IC50 = 4 times more active than standard treatments .
The proposed mechanism of action for this compound includes:
- DNA Binding : The compound is believed to interact with DNA and inhibit DNA-dependent enzymes, which is crucial for its antitumor effects.
- Microtubule Inhibition : Similar to other benzimidazole derivatives, it may disrupt microtubule formation in parasites and cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In vitro assays demonstrated that the compound significantly reduced cell viability in lung cancer cell lines compared to control groups.
- Antimicrobial Efficacy : A comparative study showed that derivatives of benzimidazole exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
Q & A
Q. How can AI-driven retrosynthetic tools accelerate the discovery of novel bibenzimidazolyl analogs?
- Template-Based Prediction : Use platforms like Reaxys or Pistachio to identify feasible routes from commercially available precursors .
- One-Step Synthesis Focus : Prioritize reactions with high atom economy (e.g., cyclocondensations) to reduce purification steps .
Safety & Compliance
Q. What safety protocols are critical when handling bibenzimidazolyl intermediates with reactive functional groups?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for amine-containing intermediates .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
